1-cyano-N-(4-fluorophenyl)methanethioamide
Description
1-Cyano-N-(4-fluorophenyl)methanethioamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a methanethioamide moiety
Properties
CAS No. |
79174-47-3 |
|---|---|
Molecular Formula |
C8H5FN2S |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyano-N-(4-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI Key |
BRBRUGYQTAGYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyano-N-(4-fluorophenyl)methanethioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with cyanogen bromide to yield the desired product. The reaction conditions usually require a solvent such as ethanol and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for 1-cyano-N-(4-fluorophenyl)methanethioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-N-(4-fluorophenyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Cyano-N-(4-fluorophenyl)methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-cyano-N-(4-fluorophenyl)methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanethioamide moiety can form hydrogen bonds and other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 1-Cyano-N-(4-methylphenyl)methanethioamide
- 1-Cyano-N-(4-chlorophenyl)methanethioamide
- 1-Cyano-N-(4-bromophenyl)methanethioamide
Comparison: 1-Cyano-N-(4-fluorophenyl)methanethioamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets compared to its methyl, chloro, and bromo analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different biological activities and applications.
Biological Activity
1-Cyano-N-(4-fluorophenyl)methanethioamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
1-Cyano-N-(4-fluorophenyl)methanethioamide features a cyano group (-C≡N) and a methanethioamide functional group. The presence of the fluorine atom in the phenyl ring enhances its reactivity and potential biological activity. The molecular formula is with a boiling point of 256ºC at 760 mmHg.
Pharmacological Properties
Compounds containing cyano and thioamide groups often exhibit significant pharmacological properties. Research indicates that 1-cyano-N-(4-fluorophenyl)methanethioamide may possess the following biological activities:
Comparative Analysis with Similar Compounds
The biological activity of 1-cyano-N-(4-fluorophenyl)methanethioamide can be compared to structurally similar compounds, highlighting its unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-cyano-N-(3-fluorophenyl)methanethioamide | Similar cyano and thioamide groups | Different fluorine positioning may alter biological activity |
| 1-cyano-N-(4-methylphenyl)methanethioamide | Contains a methyl group on the phenyl ring | Methyl substitution affects hydrophobicity and reactivity |
| N-(4-fluorophenyl)-2-cyanoacetamide | Contains an acetamide instead of thioamide | Different functional group alters reactivity profile |
Case Studies and Research Findings
While direct studies on 1-cyano-N-(4-fluorophenyl)methanethioamide are scarce, related research provides insights into its potential applications:
- Antitumor Studies : A related compound demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased acetyl-histone H3 levels and apoptosis in cancer cell lines . This suggests that similar compounds may have therapeutic potential in oncology.
- Enzyme Interaction Studies : Research on thioamide derivatives indicates their capability to act as enzyme inhibitors, which could be relevant for drug design targeting metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
